(4R)-1-N-Boc-4-Benzyl-D-proline (4R)-1-N-Boc-4-Benzyl-D-proline
Brand Name: Vulcanchem
CAS No.: 158459-13-3
VCID: VC21166353
InChI: InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

(4R)-1-N-Boc-4-Benzyl-D-proline

CAS No.: 158459-13-3

Cat. No.: VC21166353

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(4R)-1-N-Boc-4-Benzyl-D-proline - 158459-13-3

Specification

CAS No. 158459-13-3
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name (2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
Standard InChI Key JPNHKKRLLDYCIZ-ZIAGYGMSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator